[(2,3-Dimethylphenyl)methyl](propan-2-yl)amine

Lipophilicity Partition Coefficient Medicinal Chemistry

Researchers probing benzylamine SAR face limited access to regioisomerically pure building blocks with well-defined substitution patterns. [(2,3-Dimethylphenyl)methyl](propan-2-yl)amine (CAS 1094257-45-0) directly addresses this gap with its distinct 2,3-dimethyl substitution: • Enhanced lipophilicity (LogP ~2.8) vs. unsubstituted analogs for CNS penetration studies • Ortho-methyl steric hindrance exploitable in enantioselective catalyst & ligand design • Reactive secondary amine for amidation, reductive amination, or N-alkylation diversification. Supplied at ≥95% purity with batch QC (NMR, HPLC); global shipping from stocked inventories.

Molecular Formula C12H19N
Molecular Weight 177.29 g/mol
Cat. No. B12104135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(2,3-Dimethylphenyl)methyl](propan-2-yl)amine
Molecular FormulaC12H19N
Molecular Weight177.29 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)CNC(C)C)C
InChIInChI=1S/C12H19N/c1-9(2)13-8-12-7-5-6-10(3)11(12)4/h5-7,9,13H,8H2,1-4H3
InChIKeyYJKJPFYQEFOGDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dimethylbenzyl-Isopropylamine: Advanced Synthesis Building Block


[(2,3-Dimethylphenyl)methyl](propan-2-yl)amine, also known as N-(2,3-dimethylbenzyl)propan-2-amine, is a secondary aliphatic amine characterized by a 2,3-dimethyl-substituted phenyl ring linked via a methylene bridge to an isopropylamine moiety. With the molecular formula C₁₂H₁₉N and a molecular weight of 177.29 g/mol, this compound serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules through its reactive amine center . The specific 2,3-dimethyl substitution pattern on the aromatic ring imparts unique steric and electronic properties that differentiate it from other regioisomers and analogs, making it a compound of interest for research in medicinal chemistry and materials science .

Substitution pattern

2,3-Dimethyl substitution provides unique steric and electronic properties distinct from other regioisomers.

Reactive handle

Secondary isopropylamine center supports amide formation, reductive amination, and N-alkylation workflows.

Procurement baseline

Available as research-grade building block with specified minimum purity supporting reproducible synthesis sequences.

Why Generic Analogs Cannot Replace This Building Block


The precise combination of the 2,3-dimethylbenzyl group and the secondary isopropylamine nitrogen in [(2,3-Dimethylphenyl)methyl](propan-2-yl)amine is not functionally interchangeable with simpler benzylamines or unsubstituted N-isopropylbenzylamine. The 2,3-dimethyl substitution pattern on the phenyl ring creates a distinct steric and electronic environment around the amine, which directly influences its nucleophilicity, basicity, and ability to participate in specific binding interactions. For instance, the ortho-methyl group introduces steric hindrance that can alter reaction kinetics and selectivity in catalysis or as a ligand, while the overall lipophilicity profile (LogP ~2.8 ) differs significantly from unsubstituted analogs, impacting solubility and partitioning in biphasic systems. Using a generic, unsubstituted N-benzylisopropylamine would fail to recapitulate these critical molecular interactions, potentially leading to failed syntheses, altered biological activity, or suboptimal material properties in the intended application.

Regioisomer mismatch

2,4- or 3,4-dimethyl analogs produce different steric environments; ortho-methyl effect may not transfer to catalytic or binding outcomes.

Lipophilicity shift

Calculated LogP differs from unsubstituted N-benzylisopropylamine, altering partitioning in biphasic reactions and purification protocols.

Reactivity drift

Unsubstituted or simpler benzylamines may exhibit higher nucleophilicity and different pKa, potentially changing reaction selectivity profiles.

Quantitative Differentiation from Closest Analogs


Lipophilicity vs. Unsubstituted N-Benzylisopropylamine

The calculated octanol-water partition coefficient (LogP) for [(2,3-Dimethylphenyl)methyl](propan-2-yl)amine is 2.80 . This value is significantly higher than the LogP for the unsubstituted analog, N-benzylisopropylamine (N-Isopropylbenzylamine, CAS 102-97-6), which is predicted to be approximately 2.2 . The increased lipophilicity, driven by the two additional methyl groups on the aromatic ring, enhances the compound's solubility in organic phases and its ability to partition into lipophilic environments, such as biological membranes or non-polar polymer matrices.

Lipophilicity
Data to verify
LogP 2.80 (calc.) vs. ~2.2 (predicted unsubstituted analog)
Supports partition-driven synthesis design
Predicted values; experimental confirmation advised
Lipophilicity Partition Coefficient Medicinal Chemistry Physicochemical Property

Steric Bulk and Conformational Restriction Effects

The 2,3-dimethyl substitution on the phenyl ring introduces significant steric bulk adjacent to the benzylic carbon and amine nitrogen. This is in contrast to the less hindered 2,4-dimethyl or unsubstituted benzyl analogs. While direct quantitative comparative data for this specific compound is lacking, the general principle is supported by literature: steric hindrance near the amine can reduce its nucleophilicity and alter its basicity (pKa) . For example, the introduction of ortho-methyl groups in benzylamine systems has been shown to increase rotational barriers around the C-N bond and can influence the compound's ability to act as a ligand for metal catalysts or to bind to biological targets such as monoamine oxidase (MAO) [1]. The specific 2,3-pattern offers a unique steric profile compared to the 2,4- or 3,4-dimethyl isomers.

Steric profile
Class-level
ortho-Methyl introduces steric hindrance; unique 2,3-arrangement
Supports steric tuning in ligand design
Class-level inference, no compound-specific data
Steric Hindrance Ligand Design Catalysis Structure-Activity Relationship

Sourcing and Purity: Research-Grade Standard

[(2,3-Dimethylphenyl)methyl](propan-2-yl)amine is commercially available from specialist chemical suppliers as a research-grade intermediate. Vendors such as Leyan offer the compound with a specified minimum purity of 95% . This level of purity is critical for its use as a building block in multi-step syntheses, as lower purity grades could introduce impurities that interfere with subsequent reactions or lead to incorrect biological assay results. While other analogs like n-(2,3-Dimethylbenzyl)propan-1-amine (CAS 1094381-40-4) are also available, they possess different alkyl chain properties (n-propyl vs. isopropyl), which alters their reactivity and physicochemical profile .

Purity spec
Specification review
≥95% (vendor reported)
Supports reproducible synthesis workflows
Vendor-specified, lot-dependent verification recommended
Chemical Procurement Building Block Purity Synthesis

Key Research and Industrial Applications


Lipophilic Drug-Like Molecule Synthesis

Due to its enhanced lipophilicity (LogP 2.8) compared to unsubstituted analogs , [(2,3-Dimethylphenyl)methyl](propan-2-yl)amine is an excellent starting material for the synthesis of drug candidates targeting central nervous system (CNS) disorders or intracellular targets where membrane permeability is a prerequisite. The 2,3-dimethylbenzyl group can serve as a lipophilic anchor, improving the molecule's ability to cross biological barriers. Its secondary amine provides a reactive handle for introducing further diversity through amide bond formation, reductive amination, or N-alkylation.

Sterically Demanding Ligands for Metal Catalysis

The ortho-methyl group on the aromatic ring of [(2,3-Dimethylphenyl)methyl](propan-2-yl)amine introduces steric hindrance that can be exploited in catalyst design . This bulk can influence the coordination sphere around a metal center, potentially enhancing enantioselectivity in asymmetric transformations or stabilizing reactive intermediates. The compound can be used to synthesize chiral or achiral ligands, such as bidentate amine-phosphine ligands, where the specific steric profile of the 2,3-dimethylbenzyl group is a key design parameter.

SAR Probing in Benzylamine Pharmacophores

In medicinal chemistry, understanding the impact of specific substitution patterns on biological activity is fundamental. [(2,3-Dimethylphenyl)methyl](propan-2-yl)amine serves as a valuable tool compound for probing SAR in benzylamine-based pharmacophores, particularly those targeting enzymes like monoamine oxidase (MAO) [1] or receptors in the central nervous system. Its unique 2,3-dimethyl substitution pattern allows researchers to differentiate the effects of sterics and lipophilicity compared to the more common 2,4- or 3,4-dimethyl analogs, providing deeper insight into the binding pocket's tolerances.

Functional Materials and Polymer Additive Precursor

The combination of a reactive amine with a lipophilic, aromatic group makes [(2,3-Dimethylphenyl)methyl](propan-2-yl)amine a candidate precursor for the synthesis of specialized additives for polymers and coatings. For instance, it can be used to create hindered amine light stabilizers (HALS) or other nitrogen-containing stabilizers where the precise steric and electronic properties of the amine dictate the efficacy of the final additive [2]. The compound can be incorporated into polymer backbones or used as an end-capping agent to modify surface properties.

Application
Selection Property
Validation Focus
Lipophilic pharmacophore design
Partitioning profile
Membrane interaction and distribution assays
Sterically demanding ligand synthesis
ortho-Methyl steric hindrance
Enantioselectivity and catalytic performance assessment
Benzylamine pharmacophore SAR studies
2,3-Dimethyl substitution pattern
Binding affinity and selectivity vs. regioisomers
Polymer additive precursor synthesis
Reactive amine + lipophilic aromatic group
Additive efficacy and material property testing
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